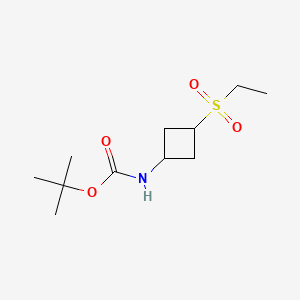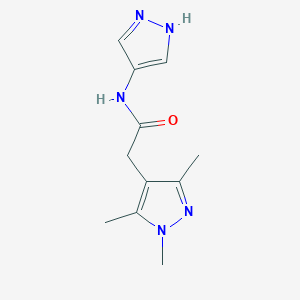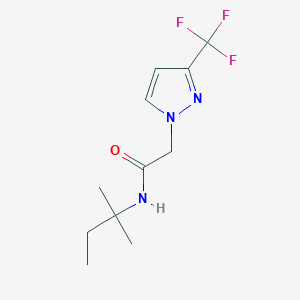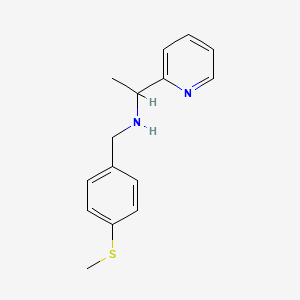amino}propanenitrile](/img/structure/B14914111.png)
3-{[(5-Bromo-2-methoxyphenyl)methyl](methyl)amino}propanenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-{(5-Bromo-2-methoxyphenyl)methylamino}propanenitrile is an organic compound that features a brominated aromatic ring, a methoxy group, and a nitrile group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-{(5-Bromo-2-methoxyphenyl)methylamino}propanenitrile typically involves multiple steps. One common approach is to start with the bromination of 2-methoxybenzylamine, followed by the introduction of a nitrile group through a nucleophilic substitution reaction. The reaction conditions often require the use of solvents such as dichloromethane or ethanol, and catalysts like palladium or copper to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and pH is crucial for optimizing the production process.
Analyse Des Réactions Chimiques
Types of Reactions
3-{(5-Bromo-2-methoxyphenyl)methylamino}propanenitrile can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The nitrile group can be reduced to an amine group.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Reagents such as sodium azide (NaN3) or sodium methoxide (NaOMe) in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of 3-{(5-Bromo-2-hydroxyphenyl)methylamino}propanenitrile.
Reduction: Formation of 3-{(5-Bromo-2-methoxyphenyl)methylamino}propanamine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3-{(5-Bromo-2-methoxyphenyl)methylamino}propanenitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 3-{(5-Bromo-2-methoxyphenyl)methylamino}propanenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The brominated aromatic ring and nitrile group play crucial roles in binding to these targets, leading to the modulation of biochemical pathways. For example, the compound may inhibit the activity of certain enzymes by binding to their active sites, thereby affecting cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Bromo-2-methoxy-5-methylphenylboronic acid
- 3-Amino-5-bromo-2-methylbenzoic acid methyl ester
- 5-Bromo-3-fluoropyridine-2-carbonitrile
Uniqueness
3-{(5-Bromo-2-methoxyphenyl)methylamino}propanenitrile is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both a brominated aromatic ring and a nitrile group allows for diverse chemical modifications and interactions with biological targets, making it a versatile compound for various applications.
Propriétés
Formule moléculaire |
C12H15BrN2O |
|---|---|
Poids moléculaire |
283.16 g/mol |
Nom IUPAC |
3-[(5-bromo-2-methoxyphenyl)methyl-methylamino]propanenitrile |
InChI |
InChI=1S/C12H15BrN2O/c1-15(7-3-6-14)9-10-8-11(13)4-5-12(10)16-2/h4-5,8H,3,7,9H2,1-2H3 |
Clé InChI |
APCLWXGZGBWJCI-UHFFFAOYSA-N |
SMILES canonique |
CN(CCC#N)CC1=C(C=CC(=C1)Br)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[2-(5-bromo-2-hydroxyphenyl)-2,3-dihydro-1,5-benzothiazepin-4-yl]-4-hydroxy-6-methyl-2H-pyran-2-one](/img/structure/B14914034.png)
![2-hydroxy-3-[(2E)-3-(3-hydroxyphenyl)prop-2-enoyl]-6-methyl-4H-pyran-4-one](/img/structure/B14914036.png)


![n-(1h-Benzo[d]imidazol-2-yl)-5-chlorothiophene-2-carboxamide](/img/structure/B14914059.png)


![(S)-(2-Methyl-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)methanol](/img/structure/B14914076.png)

![N-{[2-(3-chlorophenyl)-1,3-thiazol-4-yl]acetyl}tryptophan](/img/structure/B14914083.png)
![4-Azoniaspiro[3.5]nonan-2-ol](/img/structure/B14914098.png)

![7-((4AS,7aS)-1-(2-carboxyethyl)octahydro-6H-pyrrolo[3,4-b]pyridin-6-yl)-1-cyclopropyl-6-fluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid](/img/structure/B14914119.png)

